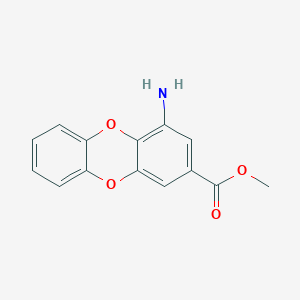

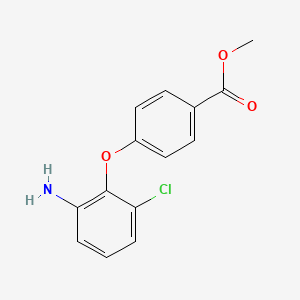

Methyl 4-aminooxanthrene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-aminooxanthrene-2-carboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C14H11NO4 and a molecular weight of 257.25 .

Molecular Structure Analysis

“Methyl 4-aminooxanthrene-2-carboxylate” has a molecular formula of C14H11NO4 . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-aminooxanthrene-2-carboxylate” are not available, related compounds such as carboxylic acids can undergo nucleophilic substitution reactions .Applications De Recherche Scientifique

Asymmetric Michael Additions and Catalysis

Methyl 4-aminooxanthrene-2-carboxylate derivatives, such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, have been utilized in asymmetric Michael additions of ketones to nitroalkenes. These derivatives, part of the L-series of natural amino acids, have shown efficacy as organocatalysts in asymmetric reactions, including aldol reactions, thus contributing to advancements in asymmetric quimioselective synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Chemical Synthesis and Modifications

The chemical versatility of related compounds, such as methyl 4-aminopyrrole-2-carboxylates, has been explored in various syntheses. For instance, the one-pot synthesis of these compounds via relay catalytic cascade reactions demonstrates their potential as intermediates in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Applications in Drug Design and Anticonvulsants

In the field of medicinal chemistry, similar compounds have been explored for their potential therapeutic applications. For example, anticonvulsant enaminones, including methyl 4-aminooxanthrene-2-carboxylate analogs, have been studied for their hydrogen bonding properties, which are crucial in their pharmacological activity (Kubicki, Bassyouni, & Codding, 2000).

Pheromone Synthesis in Entomology

In entomology, derivatives of methyl 4-aminooxanthrene-2-carboxylate have been identified as key components in trail pheromones for certain ant species, highlighting their role in insect communication and behavior (Riley, Silverstein, Carroll, & Carroll, 1974).

Antimicrobial Activity

Research into methyl 2-aminopyridine-4-carboxylate derivatives has revealed in vitro antimicrobial activity, suggesting potential applications in combating microbial infections (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-aminodibenzo-p-dioxin-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-17-14(16)8-6-9(15)13-12(7-8)18-10-4-2-3-5-11(10)19-13/h2-7H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUGQTUEXRHMCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)OC3=CC=CC=C3O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-aminooxanthrene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

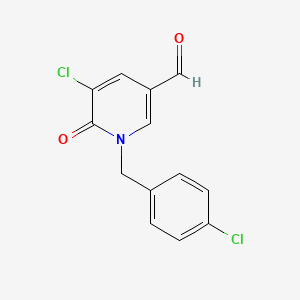

![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)

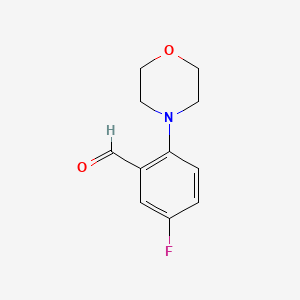

![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)

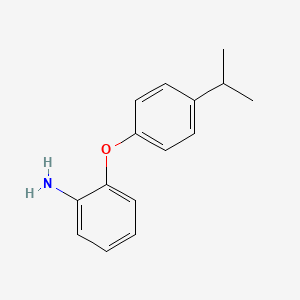

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)